Cyclohexyl(thiophen-2-yl)methanone

Description

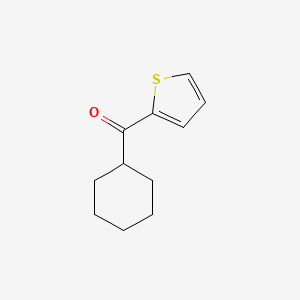

Cyclohexyl(thiophen-2-yl)methanone is an organic compound characterized by a ketone group bridging a cyclohexyl moiety and a thiophen-2-yl ring. Its molecular formula is C₁₁H₁₄OS, with a molecular weight of 194.07 g/mol. The compound’s structure is confirmed by 13C NMR spectroscopy, which reveals distinct carbonyl (C=O) and aromatic carbon signals (e.g., thiophene ring carbons at δ ~125–140 ppm) .

Synthetic routes often involve coupling acyl chlorides with organometallic reagents or employing nickel-catalyzed cross-coupling strategies. For instance, describes its synthesis via the GP6 protocol, using cyclohexyl(3,3-dimethylcycloprop-1-en-1-yl)(phenyl)methanol as a precursor, followed by purification via gradient chromatography . The cyclohexyl group introduces steric bulk, which may influence reactivity and crystallization behavior .

Properties

IUPAC Name |

cyclohexyl(thiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIUOTZUUAADJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290848 | |

| Record name | Cyclohexyl(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79852-25-8 | |

| Record name | NSC71459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Cyclohexyl(thiophen-2-yl)methanone with structurally related methanones:

Key Observations:

Steric Effects: The cyclohexyl group in this compound causes significant steric hindrance compared to its cyclopentyl analog. This was demonstrated in indole-based methanones, where cyclohexyl substituents suppressed spectral peaks due to restricted molecular motion .

Spectral Differences: The 13C NMR spectrum of this compound shows a carbonyl signal at δ ~200 ppm, typical for aryl ketones, while cyclopentyl analogs exhibit similar but slightly upfield shifts due to reduced ring strain .

Synthetic Accessibility: Cyclopentyl(thiophen-2-yl)methanone is commercially discontinued, highlighting challenges in scaling production compared to the cyclohexyl variant, which is synthesized via robust protocols like GP6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.